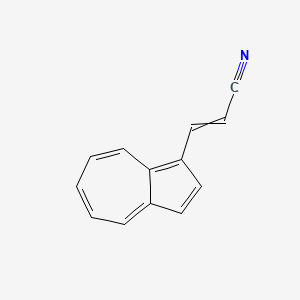
3-(Azulen-1-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azulen-1-yl)prop-2-enenitrile is an organic compound that features an azulene moiety linked to a propenenitrile group. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The unique structure of azulene imparts special electronic properties to its derivatives, making them of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azulen-1-yl)prop-2-enenitrile typically involves the reaction of azulene with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic addition of azulene to acrylonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Azulen-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated azulene derivatives.
科学的研究の応用
3-(Azulen-1-yl)prop-2-enenitrile has several applications in scientific research:
作用機序
The mechanism of action of 3-(Azulen-1-yl)prop-2-enenitrile involves its interaction with biological pathways and molecular targets. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects. Additionally, the compound’s unique electronic properties may allow it to interact with cellular components in ways that are still being explored.
類似化合物との比較
Similar Compounds
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
Naphthalene: An isomer of azulene, colorless and with different electronic properties.
1-Vinylazulene: Another azulene derivative with a vinyl group at the 1-position, used in similar applications.
Uniqueness
3-(Azulen-1-yl)prop-2-enenitrile stands out due to the presence of both the azulene moiety and the nitrile group, which together impart unique reactivity and electronic properties. This combination makes it particularly valuable in the synthesis of advanced materials and in exploring new biological activities.
特性
CAS番号 |
652142-27-3 |
|---|---|
分子式 |
C13H9N |
分子量 |
179.22 g/mol |
IUPAC名 |
3-azulen-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9N/c14-10-4-6-12-9-8-11-5-2-1-3-7-13(11)12/h1-9H |
InChIキー |
GWQWPBYUOXIIGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


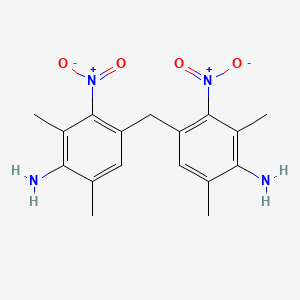
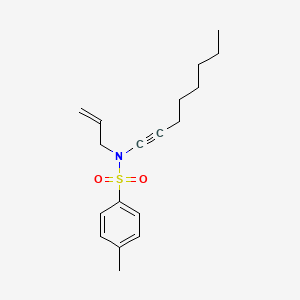
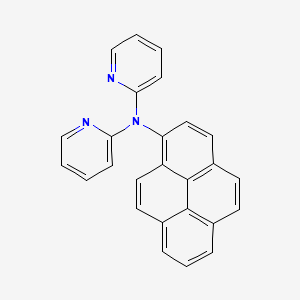
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)

![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)

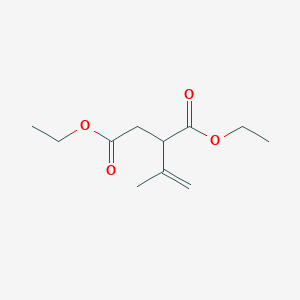

![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
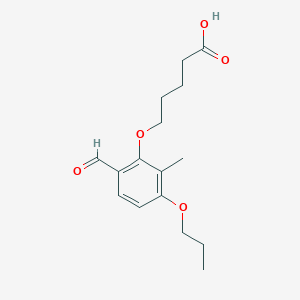
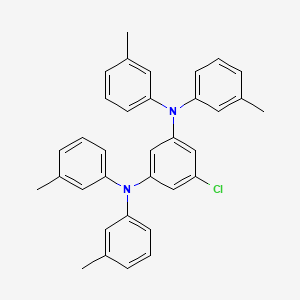
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
